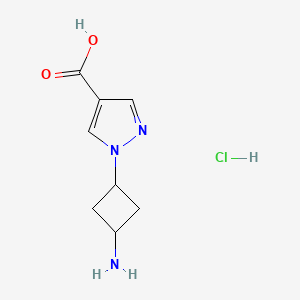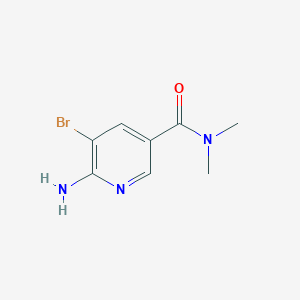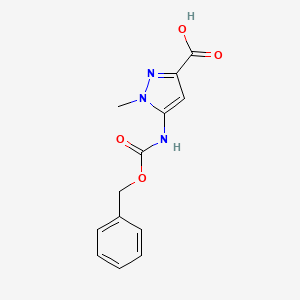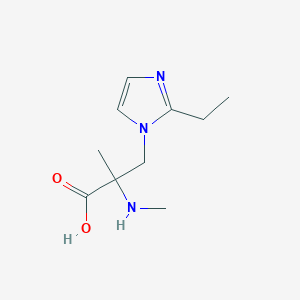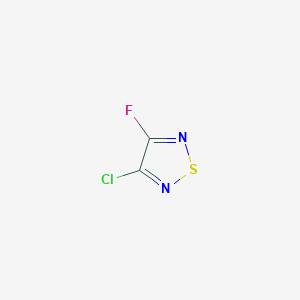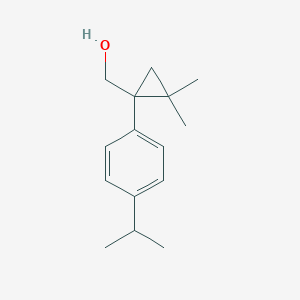
(1-(4-Isopropylphenyl)-2,2-dimethylcyclopropyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{2,2-dimethyl-1-[4-(propan-2-yl)phenyl]cyclopropyl}methanol is an organic compound that belongs to the class of cyclopropyl alcohols. This compound is characterized by a cyclopropane ring substituted with a 4-(propan-2-yl)phenyl group and a hydroxymethyl group. The presence of the cyclopropane ring imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {2,2-dimethyl-1-[4-(propan-2-yl)phenyl]cyclopropyl}methanol typically involves the cyclopropanation of an appropriate precursor, followed by functional group modifications. One common method involves the reaction of 4-(propan-2-yl)benzaldehyde with a suitable cyclopropanating agent, such as diazomethane, in the presence of a catalyst like rhodium acetate. The resulting cyclopropyl intermediate is then subjected to reduction using a reducing agent like lithium aluminum hydride to yield the desired alcohol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as distillation and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
{2,2-dimethyl-1-[4-(propan-2-yl)phenyl]cyclopropyl}methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to the corresponding alkane using hydrogenation catalysts.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: 2,2-dimethyl-1-[4-(propan-2-yl)phenyl]cyclopropyl carboxylic acid.
Reduction: 2,2-dimethyl-1-[4-(propan-2-yl)phenyl]cyclopropane.
Substitution: 2,2-dimethyl-1-[4-(propan-2-yl)phenyl]cyclopropyl chloride.
Applications De Recherche Scientifique
{2,2-dimethyl-1-[4-(propan-2-yl)phenyl]cyclopropyl}methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of {2,2-dimethyl-1-[4-(propan-2-yl)phenyl]cyclopropyl}methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-dimethyl-1-phenylcyclopropylmethanol: Similar structure but lacks the 4-(propan-2-yl) substituent.
2,2-dimethyl-1-(4-methylphenyl)cyclopropylmethanol: Similar structure with a methyl group instead of the propan-2-yl group.
Uniqueness
The presence of the 4-(propan-2-yl)phenyl group in {2,2-dimethyl-1-[4-(propan-2-yl)phenyl]cyclopropyl}methanol imparts unique steric and electronic properties, influencing its reactivity and interactions with other molecules. This makes it distinct from other similar compounds and potentially more suitable for specific applications.
Propriétés
Formule moléculaire |
C15H22O |
|---|---|
Poids moléculaire |
218.33 g/mol |
Nom IUPAC |
[2,2-dimethyl-1-(4-propan-2-ylphenyl)cyclopropyl]methanol |
InChI |
InChI=1S/C15H22O/c1-11(2)12-5-7-13(8-6-12)15(10-16)9-14(15,3)4/h5-8,11,16H,9-10H2,1-4H3 |
Clé InChI |
NYCQBGGOXRXUQI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=C(C=C1)C2(CC2(C)C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


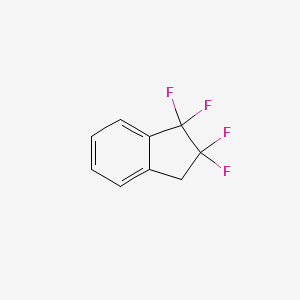
![2-[(1-Aminocyclopropyl)methyl]benzonitrile](/img/structure/B13482545.png)
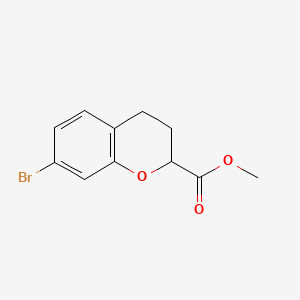
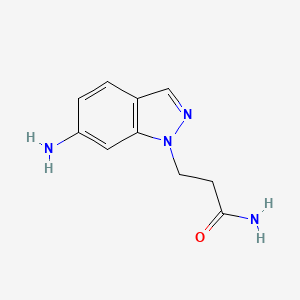
![Potassium trifluoro({[4-(fluoromethyl)oxan-4-yl]methyl})boranuide](/img/structure/B13482566.png)
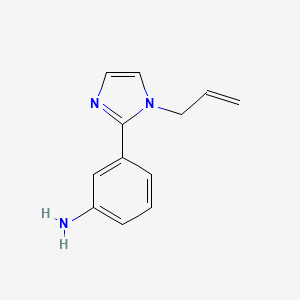
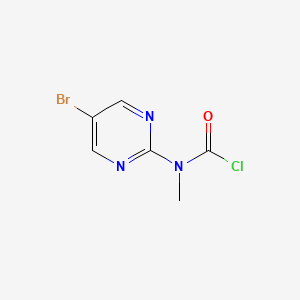
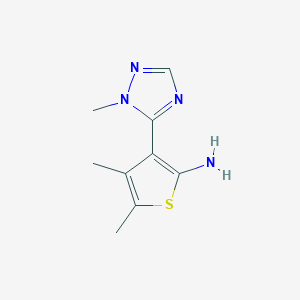
![N-(4-{2-[(3,4-dimethoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride](/img/structure/B13482592.png)
